7-(Benzyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a synthetic organic compound that belongs to the class of chromenone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 7-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one consists of a chromenone core with a benzyloxy group attached at the 7th position, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromenone derivative, such as 7-hydroxy-2,3-dimethyl chromone.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 7th position of the chromenone core using benzyl bromide in the presence of a base like potassium carbonate.
Cyclopentane Ring Formation: The cyclopentane ring is formed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of 7-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, column chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like Jones reagent to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted chromenone compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as Alzheimer’s disease, cancer, and cardiovascular disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cholinesterases (acetyl- and butyrylcholinesterase) and monoamine oxidase B (MAO B), which are involved in neurotransmitter regulation.
Pathways Involved: By inhibiting these enzymes, the compound can modulate neurotransmitter levels, leading to potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
7-(4-methyl-benzyloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one: This compound has a similar structure but with a methyl group attached to the benzyloxy moiety.
7-(benzyloxy)-2,3-dihydro-4H-chromen-4-one: This compound lacks the cyclopentane ring, making it structurally simpler.
Uniqueness
7-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is unique due to its specific structural features, such as the presence of both the benzyloxy group and the cyclopentane ring. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H16O3 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
7-phenylmethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C19H16O3/c20-19-17-8-4-7-15(17)16-10-9-14(11-18(16)22-19)21-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 |
InChI Key |
XQVDQBUDJDSCEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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